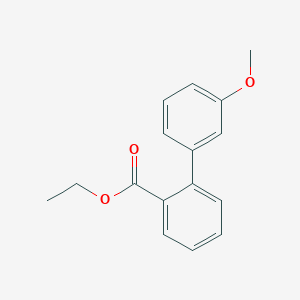
3'-methoxy-biphenyl-2-carboxylic acid ethyl ester
描述
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 3’-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
属性
CAS 编号 |
184773-35-1 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
ethyl 2-(3-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)15-10-5-4-9-14(15)12-7-6-8-13(11-12)18-2/h4-11H,3H2,1-2H3 |
InChI 键 |
IGRUKUVNOFZQSD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)OC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions. The reagents used include aryl halides, organoboron compounds, and palladium catalysts. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .
化学反应分析
Types of Reactions
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3’-hydroxy[1,1’-biphenyl]-2-carboxylate.
Reduction: Formation of ethyl 3’-methoxy[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
作用机制
The mechanism of action of Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl ring acts as a nucleophile. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler structure without the methoxy and ester groups.
3-Methylbiphenyl: Contains a methyl group instead of a methoxy group.
Ethyl 3’-hydroxy[1,1’-biphenyl]-2-carboxylate: Similar structure with a hydroxyl group instead of a methoxy group
Uniqueness
Ethyl 3’-methoxy[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in organic synthesis and research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


